

Introduction: The Strategic Value of a Chiral Fluorinated Building Block

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Compound of Interest

Compound Name: *N-Boc-1-fluoro-2-propylamine*
CAS No.: 1187926-63-1; 1824434-31-2;
2006287-03-0
Cat. No.: B2415288

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(R)-**N-Boc-1-fluoro-2-propylamine** is a specialized chiral building block of significant interest to the pharmaceutical and agrochemical industries. Its structure combines three key features that medicinal chemists strategically leverage to optimize drug candidates: a chiral amine, a fluorine atom, and a Boc (tert-butyloxycarbonyl) protecting group. The incorporation of fluorine into bioactive molecules is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve binding affinity by forming specific hydrogen bonds or dipole interactions.^{[1][2]} The specific (R)-stereochemistry is crucial for achieving stereoselective interactions with biological targets, a fundamental principle in modern drug design.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It details the procurement, synthesis, analytical validation, handling, and strategic application of this valuable reagent, moving beyond simple protocols to explain the underlying scientific principles that govern its use.

Supplier Landscape and Procurement Considerations

(R)-N-Boc-1-fluoro-2-propylamine is a specialty chemical available from a select number of suppliers who focus on building blocks for research and development. When procuring this reagent, it is critical to assess not only purity but also the supplier's quality control documentation, particularly regarding enantiomeric excess (e.e.).

Table 1: Representative Supplier Information

Supplier	Product Number	CAS Number	Molecular Formula	Purity/Specification
Sigma-Aldrich	COMH95E973A3	2006287-03-0	C ₈ H ₁₆ FNO ₂	Varies by lot
Combi-Blocks	H-95E973	2006287-03-0	C ₈ H ₁₆ FNO ₂	>97% (typical)

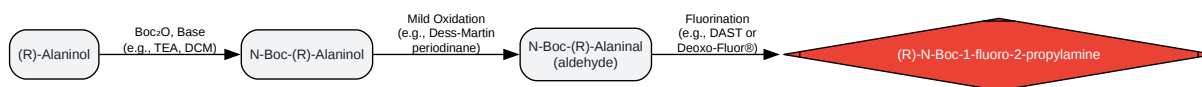
Note: Availability and specifications are subject to change. Researchers should always consult the supplier's current catalog and Certificate of Analysis.

Key Procurement Insights:

- **Certificate of Analysis (CoA):** Always request a lot-specific CoA. This document is non-negotiable as it provides critical data on purity (typically by HPLC or GC) and identity (by ¹H NMR).
- **Enantiomeric Purity:** The CoA should ideally include data on enantiomeric excess (e.e.), often determined by chiral HPLC. For a building block intended for a chiral drug substance, an e.e. of >98% is typically required.
- **Supplier Qualification:** For later-stage development, supplier reliability, scalability, and adherence to quality management systems (like ISO 9001) become paramount.

Synthesis and Stereochemical Integrity

While specific proprietary syntheses may vary between suppliers, a plausible and chemically sound retrosynthetic approach provides insight into the molecule's construction and potential impurities. A common strategy involves starting with a readily available chiral precursor, such as (R)-alaninol, to establish the stereocenter early in the sequence.



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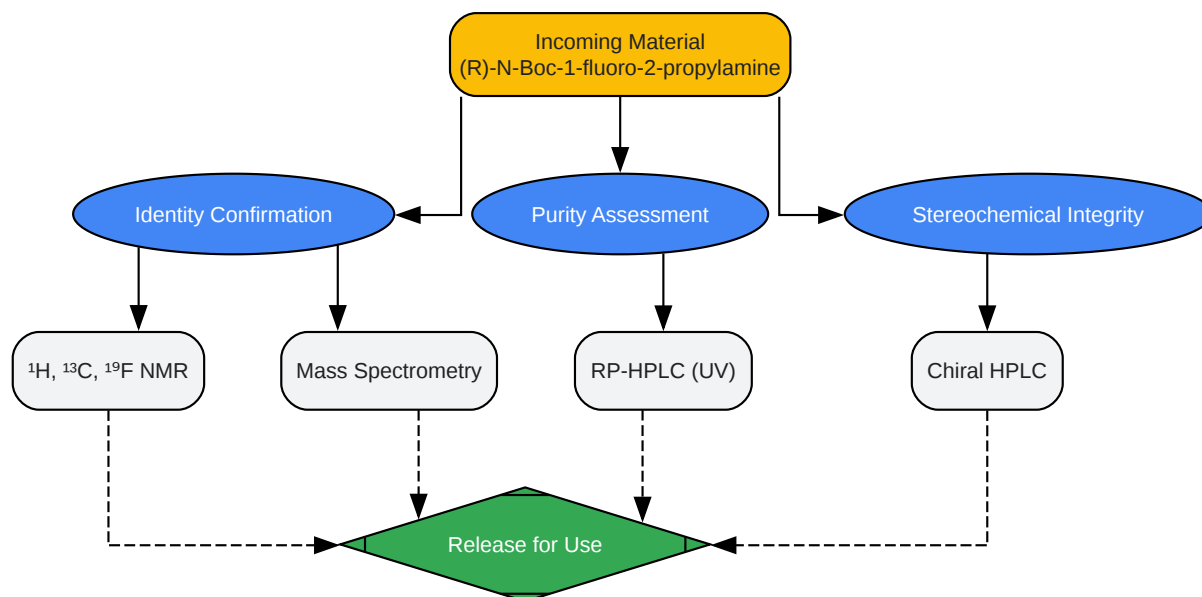
A plausible synthetic route to the target compound.

Causality Behind Experimental Choices:

- **Boc Protection:** The amine of (R)-alaninol is first protected with di-tert-butyl dicarbonate (Boc₂O).^{[3][4]} This is a crucial step for two reasons: a) It prevents the amine from interfering with the subsequent oxidation step, and b) the bulky Boc group can help minimize side reactions. The reaction is typically performed under mild basic conditions.^[5]
- **Oxidation:** The primary alcohol of N-Boc-(R)-alaninol is then oxidized to an aldehyde. A mild oxidizing agent like Dess-Martin periodinane (DMP) is chosen to prevent over-oxidation to a carboxylic acid, which is a common risk with stronger oxidants.
- **Fluorination:** The final step involves the conversion of the aldehyde to the fluoromethyl group. This is a challenging transformation often accomplished using a nucleophilic fluorinating agent like diethylaminosulfur trifluoride (DAST) or its safer alternative, Deoxo-Fluor®. This step must be performed under strictly anhydrous conditions, as these reagents react violently with water.

Analytical Quality Control: A Self-Validating System

A robust analytical package is essential to confirm the identity, purity, and stereochemical integrity of (R)-**N-Boc-1-fluoro-2-propylamine**. Each technique provides a piece of the puzzle, and together they form a self-validating system.



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A comprehensive analytical workflow for quality control.

Table 2: Typical Analytical Specifications

Test	Method	Typical Specification	Purpose
Appearance	Visual	Colorless to light yellow oil/solid	Basic quality check
Identity	^1H , ^{19}F NMR	Conforms to structure	Confirms molecular structure
Purity	RP-HPLC (e.g., 210 nm)	$\geq 97.0\%$	Quantifies chemical purity
Enantiomeric Excess	Chiral HPLC	$\geq 98.0\%$	Confirms stereochemical purity
Mass	ESI-MS	$[\text{M}+\text{H}]^+$ or $[\text{M}+\text{Na}]^+$ matches	Confirms molecular weight

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol describes a general method for determining the enantiomeric excess (e.e.) of the title compound. The specific column and mobile phase may require optimization.

Objective: To separate and quantify the (R)- and (S)-enantiomers of **N-Boc-1-fluoro-2-propylamine**.

Materials:

- HPLC system with UV detector
- Chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H)
- HPLC-grade hexanes (or heptane)
- HPLC-grade isopropanol (IPA)
- Sample of (R)-**N-Boc-1-fluoro-2-propylamine**
- Racemic (R/S)-**N-Boc-1-fluoro-2-propylamine** (for method development)

Procedure:

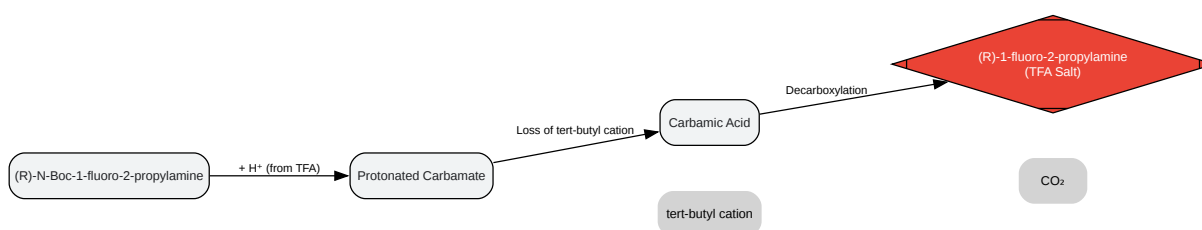
- System Preparation: Equilibrate the chiral column with the mobile phase (e.g., 95:5 Hexanes:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Sample Preparation: Prepare a sample solution at approximately 1 mg/mL in the mobile phase.
- Racemic Standard Injection: Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and confirm baseline separation.
- Sample Injection: Inject the (R)-enantiomer sample.
- Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the formula: $e.e. (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100$

Trustworthiness through System Suitability: Before analyzing the sample, a system suitability test using the racemic standard must be performed. The resolution between the two enantiomer peaks should be greater than 1.5 to ensure accurate quantification.

Chemical Reactivity and Application

The primary utility of this molecule is as a precursor to the free (R)-1-fluoro-2-propylamine after removal of the Boc protecting group. This deprotection is a cornerstone reaction in its application.

Boc Deprotection: Releasing the Functional Amine The Boc group is designed to be stable to a wide range of nucleophilic and basic conditions but is readily cleaved under acidic conditions. [3][6] The most common reagent for this is trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM).



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Mechanism of acid-catalyzed Boc deprotection.[7]

Experimental Protocol: Boc Deprotection with TFA

Objective: To remove the Boc protecting group to yield the corresponding primary amine as its TFA salt.

Materials:

- (R)-N-Boc-1-fluoro-2-propylamine (1.0 eq)

- Dichloromethane (DCM), anhydrous
- Trifluoroacetic acid (TFA) (5-10 eq)
- Nitrogen or Argon atmosphere
- Rotary evaporator

Procedure:

- **Reaction Setup:** Dissolve the (R)-**N-Boc-1-fluoro-2-propylamine** in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
- **Reagent Addition:** Cool the solution to 0 °C using an ice bath. Slowly add TFA dropwise to the stirred solution.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.
- **Workup:** Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA. The resulting residue is the crude TFA salt of the desired amine.
- **Purification (Optional):** The crude salt is often of sufficient purity for the next step. If necessary, it can be purified by precipitation/trituration with a non-polar solvent like diethyl ether.

Causality and Safety: The reaction is performed at 0 °C initially to control the exothermic reaction upon adding the strong acid. The formation of isobutylene gas and CO₂ during the reaction means the vessel should not be sealed.^[7] The final product is a salt, which is typically more stable and easier to handle than the free amine.

Conclusion

(R)-**N-Boc-1-fluoro-2-propylamine** is more than just a chemical; it is an enabling tool for medicinal chemists. Its carefully designed structure provides a reliable method for introducing a key pharmacophore—the chiral fluorinated amine—into complex molecules. Understanding the nuances of its procurement, the logic of its synthesis, the rigor of its analysis, and the

mechanism of its deprotection allows researchers to deploy this building block with confidence, accelerating the discovery and development of next-generation therapeutics.

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